Journal Name:Journal of Cellular Plastics
Journal ISSN:0021-955X
IF:1.93
Journal Website:http://cel.sagepub.com/
Year of Origin:0
Publisher:SAGE Publications Ltd
Number of Articles Per Year:36
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2022-08-04 , DOI:
10.1016/j.enchem.2022.100087
Green hydrogen produced by water electrolysis is one of the most promising technologies to realize the efficient utilization of intermittent renewable energy and the decarbonizing future. Among various electrolysis technologies, the emerging anion-exchange membrane water electrolysis (AEMWE) shows the most potential for producing green hydrogen at a competitive price. In this review, we demonstrate a comprehensive introduction to AEMWE including the advanced electrode design, the lab-scaled testing system establishment, and the electrochemical performance evaluation. Specifically, recent progress in developing high activity transition metal-based powder electrocatalysts and self-supporting electrodes for AEMWE is summarized. To improve the synergistic transfer behaviors between electron, charge, water, and gas inside the gas diffusion electrode (GDE), two optimizing strategies are concluded by regulating the pore structure and interfacial chemistry. Moreover, we provide a detailed guideline for establishing the AEMWE testing system and selecting the electrolyzer components. The influences of the membrane electrode assembly (MEA) technologies and operation conditions on cell performance are also discussed. Besides, diverse electrochemical methods to evaluate the activity and stability, implement the failure analyses, and realize the in-situ characterizations are elaborated. In end, some perspectives about the optimization of interfacial environment and cost assessments have been proposed for the development of advanced and durable AEMWE.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2022-02-22 , DOI:
10.1016/j.enchem.2022.100071
Benefiting from high thermal storage density, wide temperature regulation range, operational simplicity, and economic feasibility, latent heat-based thermal energy storage (TES) is comparatively accepted as a cutting-edge TES concept, especially solid-liquid phase change materials (PCMs). However, liquid phase leakage, low thermal/electrical conductivities, weak photoabsorption capacity, and intrinsic rigidity of pristine PCMs are long-standing bottlenecks in both industrial and domestic application scenarios. Towards these goals, emerging two-dimensional (2D) materials containing regions of empty nanospace are ideal alternatives to efficiently encapsulate PCMs molecules and rationalize physical phase transformation, especially graphene, MXene and BN. Herein, we provide a timely and comprehensive review highlighting versatile roles of 2D materials in composite PCMs and relationships between their architectures and thermophysical properties. In addition, we provide an in-depth understanding of the energy conversion mechanisms and rationalize routes to high-efficiency energy conversion PCMs. Finally, we also introduced critical considerations on the challenges and opportunities in the development of advanced high-performance and multifunctional 2D material-based composite PCMs, hoping to provide constructive references and facilitate their significant breakthroughs in both fundamental researches and commercial applications.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.enchem.2023.100105
Transmission electron microscopy (TEM) is widely used in the materials science community because of its high spatial, temporal and energy resolution. However, for electron beam-sensitive halide perovskites (HPs), the achievements offered by TEM are still in their infancy due to the nonnegligible structural damage caused by the incident electron beams to the fragile structure. Despite these challenges, the potential for TEM to provide unique insights into the microstructure and phase evolution of HPs at the atomic scale, to track the dynamic ion migration behaviors, and to explore the effects of lattice defects on physicochemical properties is still fascinating. In this review, we summarize recent achievements in HPs through advanced analytical methods embedded in the TEM, including high-resolution/scanning TEM (HRTEM/STEM) imaging, electron diffraction (ED) analysis, X-ray energy dispersive spectroscopy (EDS), and electron energy-loss spectroscopy (EELS) measurement, and in-situ TEM observation, with the aim of providing a multi-dimensional and multi-scale understanding of the intrinsic properties of HPs that have not yet been discovered. In addition, we delve into the inherent beam-damage mechanisms affecting the delicate HPs crystal, thereby emphasizing the significant hurdles associated with employing TEM in HPs research. Finally, we present a number of effective strategies that may be beneficial in reducing the damage caused by beams. In particular, the introduction of a direct-detection electron-counting (DDEC) camera has contributed significantly to the advancement of low-dose imaging and the suppression of beam damage to the intrinsic structure of HPs. With the improvement of low-dose imaging technology, TEM characterization is expected to promote a comprehensive understanding of the intrinsic properties of HPs in terms of structure-property-performance and to expand the wide range of applications of HPs in optoelectronic devices.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2020-12-04 , DOI:
10.1016/j.enchem.2020.100048
Lithium-ion batteries have become a staple in modern technology. Development of the next-generation batteries with higher energy storage capacity, light weight, and long lifetime is highly dependent on the advancement of novel materials utilized in each battery component. A recently emerging approach has been to utilize Covalent Organic Frameworks (COFs) to rationally design cathode, anode, and electrolyte materials for LIBs. COFs have many desirable properties, such as porosity, robust backbone, and customizable structure, for applications in LIBs. In this review, we discuss the electrochemical characterization of lithium ion batteries, general COF design principles, and examples of COF-based cathodes, anodes, and electrolytes to highlight the great potential and current obstacles in this rapidly developing field.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2022-10-08 , DOI:
10.1016/j.enchem.2022.100094
With the excessive consumption and dependence on non-renewable energy, it is urgent to seek sustainable clean energy. Using solar energy to yield target product is one of the main ways to solve environmental pollution and produce renewable resources. Conjugated porous polymers (Covalent organic frameworks, COFs. Conjugated microporous polymers, CMPs) could effectively convert solar energy into products due to their pre-designable structures and tailor-made functions. In this review, we overview the development of fundamental catalytic mechanisms, structural design principles, and summary of the advantages and progress of semi-conductive COFs/CMPs based on diverse building blocks (porphyryl-, pyrenyl-, carbazolyl-, triazinyl-, thienyl/thiazolyl-, β-ketoenamine-, conjugated alkenyl/alkynyl-, fluorenyl-), and outline the advances in COFs/CMPs as a universal platform for photocatalysts in a wide range of photocatalytic hydrogen evolution, carbon dioxide reduction, degradation of pollutions, nitrogen fixation, and organic conversion. We wish that this review will provide a comprehensive overview of photocatalysis, and boost the progress of conjugated porous polymers.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2022-08-09 , DOI:
10.1016/j.enchem.2022.100088
Electrochemical conversion is an eco-friendly and controllable way to achieve sustainable use of energy. An enhanced energy conversion efficiency requires efficient electrocatalysts to reduce the electrochemical energy barrier. The hollow structures, which have the advantage of optimizing mass/charge transfer, provide a platform for full contact between the electrocatalysts and the reactants, which has great potential for advanced electrocatalysts. In addition, rare earth-based materials integrate unique electronic configuration and chemical behavior into electrocatalysts, leading to improved performance and selectivity for various electrocatalysis. Combining hollow structures with rare earths is fascinating and challenging in terms of synthesis and electrocatalysis. This review expounds general synthesis methods of hollow structures with rare earths and then summarizes strategies to prepare highly efficient hollow electrocatalysts with rare earths.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2022-07-20 , DOI:
10.1016/j.enchem.2022.100082
Safety issues are the main obstacle that hinder the development of high-energy-density lithium batteries (LBs). Thermal runaway is the key scientific problem in the safety research of LBs. Recently, an ever-growing body of electrolytes are designed to improve the safety of LBs. Consequently, this review focuses on the thermal runaway behavior of LBs, including its inducement, process and the influence of electrolyte on it. Then, customized design of electrolytes are respectively proposed and discussed in order to deal with the inducement, chain exothermic reactions, fire and explosion during the three stages of thermal runaway. It is hoped this review can draw attention to the customized design of electrolytes, and thus promoting the development of high-safety and high-energy-density LBs.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2021-01-28 , DOI:
10.1016/j.enchem.2021.100051
The appropriate band structure endows graphitic carbon nitride (g-C3N4) with benign redox ability and visible light response, resulting in its popularity in photocatalysis. Given the inferior solar-to-chemical (STC) energy conversion of single-component g-C3N4, loading cocatalysts is serviceable in advancing its photocatalytic activity. In particular, two-dimensional (2D) cocatalysts that could form 2D/2D heterojunctions with g-C3N4 stand out due to several advantages in which the large-area contact interface with g-C3N4 predominates. Herein, the basic information of g-C3N4 was first introduced. Then, representative 2D cocatalysts (e.g., graphene, graphdiyne, molybdenum disulfide, black phosphorus, and MXenes) used to strengthen the STC energy conversion of g-C3N4 were presented. Afterwards, the foremost achievements of g-C3N4 decorated with 2D cocatalysts in STC energy conversion were described in terms of photocatalytic hydrogen evolution, carbon dioxide reduction, hydrogen peroxide production, and nitrogen fixation. Finally, the future development and challenge of photocatalysts decorated with 2D cocatalysts were prospected. This paper could hopefully deepen the readers’ understanding of 2D cocatalysts in photocatalysis and attach importance to 2D cocatalysts described in this paper and many others not mentioned.
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2020-12-17 , DOI:
10.1016/j.enchem.2020.100049
Aluminum (Al) is the most abundant metal element in earth crust, together with low cost and high safety. Al-ion batteries (AIBs) have been regarded as potential alternatives to lithium-ion batteries (LIBs) in large scale applications and attracted much attention in current days. In this review, recent developments of AIBs including the electrolyte exploration, electrode design and Al protection are summarized. Both aqueous and non-aqueous electrolytes exhibit important benefits for AIBs, especially ionic liquid electrolytes with high stripping/plating efficiency, which are preferentially discussed here. Furthermore, we highlight the design principles and electrochemical mechanism for carbons, metal compounds as well as new-type positive electrode materials for high-performance AIBs. Besides, we focus on the negative electrode protection with suitable coating layers to reduce dendrite formation and improve electrochemical activation of Al negative electrodes. The accessible characterization techniques that promote the development of AIBs are discussed. Finally, prospects and outlooks of AIBs towards theoretical investigations and practical applications are provided.
Recent progress and perspectives of defective oxide anode materials for advanced lithium ion battery
Journal of Cellular Plastics ( IF 1.93 ) Pub Date: 2020-09-25 , DOI:
10.1016/j.enchem.2020.100045
Lithium ion batteries (LIBs) have become an indispensable part of human development and our lives, from spaceships to deep-sea submersibles as well as ordinary electronics. Since it was proposed in the 1970s and commercialized in 1991, LIBs have been pursuing higher energy, higher power, higher safety and higher durability. Therefore, there is an urgent need to develop more efficient anode materials to overcome the capacity and rate bottlenecks of commercial graphite. Oxide anodes stand out in terms of high capacity and working potential, e.g., Li4Ti5O12 has been a high-performance safe anode material. Yet developed early, most of oxide anodes suffer from low conductivity, low initial coulombic efficiency and large volume change during lithium/delithiation process. Recently, defect engineering has significantly improved the performance of oxide anodes and alleviated the above problems. In this review, we present the fundamentals, challenges and recent research progress on defective oxide anodes of LIBs. Firstly, the development history of LIBs and oxide anode is briefly introduced. Then, the definition, classification, preparation method, structure-function relationship between defect structure and electrochemical performance are introduced in detail, as well as the development perspective of defect oxide anode.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | CHEMISTRY, APPLIED 应用化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
15.30 | 29 | Science Citation Index Expanded | Not |
Submission Guidelines
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